molecular formula C12H17BrN2O2S B1525904 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine CAS No. 1183118-31-1

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

Cat. No. B1525904
M. Wt: 333.25 g/mol
InChI Key: BMMOHRXAXAIJLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve electrophilic aromatic substitution, a common reaction in organic chemistry . The bromobenzene sulfonyl group could be introduced to the homopiperazine through a reaction with 3-Bromobenzenesulfonyl chloride , a compound that participates in the synthesis of N-sulfonylanthranilic acid derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BrN2O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9H2,1H3 . This indicates the presence of a bromobenzene sulfonyl group attached to a 4-methylhomopiperazine.


Chemical Reactions Analysis

This compound could participate in various chemical reactions. For instance, it could undergo electrophilic aromatic substitution, a common reaction type for aromatic compounds . The bromobenzene sulfonyl group could act as an electrophile in these reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 333.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.

Scientific Research Applications

Synthesis and Chemical Applications

  • A study by Ghorbani‐Vaghei et al. (2015) demonstrates the solvent-free synthesis of triazines using N-halosulfonamides as efficient catalysts. This method highlights the utility of halosulfonamide derivatives in promoting reactions under environmentally friendly conditions (Ghorbani‐Vaghei et al., 2015).
  • Katritzky et al. (2007) developed a synthesis route for o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), indicating the versatility of sulfonyl compounds in creating heterocyclic architectures with potential for various applications (Katritzky et al., 2007).

Biological and Pharmaceutical Applications

  • Sirajuddin et al. (2013) synthesized Schiff base compounds of sulfonohydrazide derivatives, demonstrating their bioactivity including antibacterial, antifungal, and DNA binding properties. These findings suggest the potential of sulfonamide-based compounds in the development of new therapeutic agents (Sirajuddin et al., 2013).
  • Yadav and Kaushik (2022) reported the synthesis and antibacterial evaluation of sulfonamide bridged disubstituted 1,2,3-triazoles, highlighting the antimicrobial potential of sulfonamide-based triazoles against various bacterial strains (Yadav & Kaushik, 2022).

Environmental and Analytical Chemistry Applications

  • An investigation into the catalytic oxidation of contaminants using Fe0 activated peroxymonosulfate process suggested the involvement of Fe(IV), providing insights into the degradation pathways and environmental detoxification potential of sulfonamide compounds (Li et al., 2020).

Safety And Hazards

As with any chemical compound, handling “1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine” requires appropriate safety measures. The compound’s Material Safety Data Sheet (MSDS) would provide detailed information on its hazards, safe handling procedures, and emergency response guidelines .

properties

IUPAC Name

1-(3-bromophenyl)sulfonyl-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMOHRXAXAIJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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